molecular formula C21H29Br2N3O4S B15190431 Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, (R)- CAS No. 97290-47-6

Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, (R)-

Cat. No.: B15190431
CAS No.: 97290-47-6
M. Wt: 579.3 g/mol
InChI Key: KFVKCCIHYLUEFD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes acetic acid, acetamido, cyclohexylmethylamino, and dibromocarbaniloyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the acetamido and cyclohexylmethylamino intermediates, followed by their coupling with the dibromocarbaniloyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromocarbaniloyl group to less reactive forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine sites.

Scientific Research Applications

Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of the dibromocarbaniloyl group enhances its binding affinity and specificity, making it a potent modulator of biological functions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dichlorocarbaniloyl)ethyl)thio)-, ®-: Similar structure but with chlorine atoms instead of bromine.

    Acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-difluorocarbaniloyl)ethyl)thio)-, ®-: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The uniqueness of acetic acid, ((2-acetamido-2-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)ethyl)thio)-, ®- lies in its dibromocarbaniloyl group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

CAS No.

97290-47-6

Molecular Formula

C21H29Br2N3O4S

Molecular Weight

579.3 g/mol

IUPAC Name

2-[(2R)-2-acetamido-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxopropyl]sulfanylacetic acid

InChI

InChI=1S/C21H29Br2N3O4S/c1-13(27)24-18(11-31-12-19(28)29)21(30)25-20-14(8-15(22)9-17(20)23)10-26(2)16-6-4-3-5-7-16/h8-9,16,18H,3-7,10-12H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)/t18-/m0/s1

InChI Key

KFVKCCIHYLUEFD-SFHVURJKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(=O)O)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2

Canonical SMILES

CC(=O)NC(CSCC(=O)O)C(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.